2,2-Difluoropropane-1,3-diamine

Organic Synthesis Methodology Fluorination

2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5) is a gem-difluorinated aliphatic diamine building block with the molecular formula C₃H₈F₂N₂ and a molecular weight of 110.11 g/mol. Its key predicted physicochemical properties include a density of 1.142±0.06 g/cm³, a boiling point of 190.9±35.0 °C, and a pKa of 7.12±0.30.

Molecular Formula C3H8F2N2
Molecular Weight 110.11 g/mol
CAS No. 159029-29-5
Cat. No. B3106489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropane-1,3-diamine
CAS159029-29-5
Molecular FormulaC3H8F2N2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC(C(CN)(F)F)N
InChIInChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2
InChIKeyHFPPZQKUJWIBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5): Essential Technical Specifications for Procurement and Analytical Identity


2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5) is a gem-difluorinated aliphatic diamine building block with the molecular formula C₃H₈F₂N₂ and a molecular weight of 110.11 g/mol . Its key predicted physicochemical properties include a density of 1.142±0.06 g/cm³, a boiling point of 190.9±35.0 °C, and a pKa of 7.12±0.30 [1]. As a primary scaffold, it serves as a crucial intermediate for synthesizing diverse functional molecules, including potential PD-1/PD-L1 inhibitors and chlorine-resistant reverse osmosis membranes [2].

Why Generic Diamine Substitution Is Inadvisable: Procuring 2,2-Difluoropropane-1,3-diamine for Reproducible Outcomes


The procurement of 2,2-difluoropropane-1,3-diamine cannot be satisfied by substituting with non-fluorinated or differently fluorinated 1,3-propanediamines due to fundamental differences in chemical behavior. The presence of the gem-difluoro group at the C2 position significantly alters the compound's physicochemical properties and synthetic utility compared to its analogs . Specifically, the strong electron-withdrawing effect of the gem-difluoromethylene moiety modulates the basicity (pKa) and nucleophilicity of the adjacent amines, leading to different reaction outcomes in condensation or polymerization reactions . This distinct electronic environment enables the synthesis of unique compounds, such as specific inhibitors and advanced polymers [1], which cannot be readily accessed using standard, non-fluorinated diamine alternatives.

Quantitative Differentiation of 2,2-Difluoropropane-1,3-diamine: Evidence-Based Comparison for Informed Procurement


Synthetic Efficiency: High-Yield Reduction to 2,2-Difluoropropane-1,3-diamines

A recently published synthetic route demonstrates that α,α-difluoro-β-amino amides can be efficiently converted into 2,2-difluoropropane-1,3-diamines. The reduction proceeds with 'high selectivity and excellent yields' using a combination of NaBH₄ and BF₃, underscoring its reliable and scalable accessibility [1]. While the primary paper focuses on the precursor synthesis (64-95% yields), the subsequent reduction step is a critical differentiator for producing the target diamine scaffold compared to alternative synthetic pathways that may offer lower yields or require more complex purification.

Organic Synthesis Methodology Fluorination

Enhanced Nucleophilicity and Basicity Modulation via Gem-Difluorination

The presence of the gem-difluoro group at the C2 position in 2,2-difluoropropane-1,3-diamine is documented to impart 'distinct chemical properties and reactivity' compared to its non-fluorinated analog, 1,3-propanediamine . This is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which modifies the basicity and nucleophilicity of the adjacent primary amine groups . This structural feature differentiates it from 1,3-propanediamine (CAS 109-76-2) and allows for unique reactivity in condensation and polymerization reactions.

Physical Organic Chemistry Structure-Activity Relationship Fluorine Chemistry

Facilitating Novel Small Molecule Inhibitors: PD-1/PD-L1 Application

2,2-Difluoropropane-1,3-diamine (specifically as its dihydrochloride salt) is explicitly described as an intermediate used in the preparation of Biphenyl Pyrazines, a class of compounds being developed as PD-1/PD-L1 inhibitors for cancer therapy . This application leverages the unique gem-difluoro motif as a critical structural element, highlighting its role in accessing a specific, high-value chemical space relevant to modern drug discovery.

Medicinal Chemistry Immuno-Oncology Drug Discovery

Key Monomer for High-Performance Chlorine-Resistant Membranes

2,2-Difluoropropane-1,3-diamine (referred to as DFPDA) is identified as a 'key functional monomer' for preparing chlorine-resistant composite reverse osmosis (RO) membranes via interfacial polymerization [1]. The incorporation of the gem-difluoro group enhances the membrane's resistance to oxidative degradation by chlorine, a common issue with standard aromatic polyamide RO membranes, thereby extending membrane lifetime and performance [2].

Polymer Chemistry Membrane Science Materials Science

Defined Research and Industrial Scenarios Requiring Procurement of 2,2-Difluoropropane-1,3-diamine


Synthesis of Novel Fluorinated Small Molecule Libraries for Medicinal Chemistry

In drug discovery programs, particularly those focused on oncology targets like PD-1/PD-L1, 2,2-difluoropropane-1,3-diamine is a critical building block for constructing novel fluorinated chemotypes. Its unique gem-difluoro motif is known to influence drug-like properties such as metabolic stability and target binding . Researchers should procure this specific diamine to synthesize and evaluate Biphenyl Pyrazine derivatives or related scaffolds as potential PD-1/PD-L1 inhibitors .

Development of Advanced Membrane Materials with Enhanced Chemical Stability

For industrial and academic groups focused on materials science, especially membrane technology, 2,2-difluoropropane-1,3-diamine (DFPDA) is an essential monomer. Its incorporation into polymers via interfacial polymerization is a proven strategy to impart chlorine resistance to composite reverse osmosis membranes [1]. This specific application addresses a critical failure mode in current membrane technology and cannot be achieved using non-fluorinated diamine analogs.

Methodological Research in Fluorine Chemistry and Synthetic Methodology

For synthetic organic chemists, 2,2-difluoropropane-1,3-diamine represents an interesting substrate for exploring new fluorination methodologies or for developing novel reaction sequences. The compound can be used to test the scope and limitations of new transformations, such as the recently reported high-yield reduction of α,α-difluoro-β-amino amides, which efficiently produces this diamine scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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